Cenicriviroc vs. Maraviroc: No Extracellular HIV Redistribution
Cenicriviroc does not cause the extracellular redistribution of HIV observed with the selective CCR5 antagonist Maraviroc, potentially offering a more favorable viral dynamic profile [1]. In vitro experiments with CCR5-tropic HIV-1 BaL showed that Maraviroc (50 nM) increased extracellular virus at 4 hours, while Cenicriviroc (20 nM) did not, and instead resulted in lower intracellular viral DNA levels [1].
| Evidence Dimension | Extracellular HIV Redistribution |
|---|---|
| Target Compound Data | No increase in extracellular virus at 4 h; lower intracellular viral DNA |
| Comparator Or Baseline | Maraviroc: Increased extracellular virus at 4 h |
| Quantified Difference | Qualitative difference in viral redistribution |
| Conditions | PM-1 cells infected with HIV-1 BaL; CVC 20 nM, Maraviroc 50 nM |
Why This Matters
This mechanistic distinction may translate to differences in viral load dynamics and therapeutic strategy, making Cenicriviroc preferable in protocols where minimizing viral redistribution is a priority.
- [1] Kramer VG, et al. The dual CCR5 and CCR2 inhibitor cenicriviroc does not redistribute HIV into extracellular space: implications for plasma viral load and intracellular DNA decline. J Antimicrob Chemother. 2015;70(4):1115-1121. View Source
